N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring, a pyrazole ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 3-phenyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block for the development of new materials and catalysts.
Biology: The compound has shown promise in biological studies, particularly in the areas of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a potential candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer or infectious diseases. Its ability to modulate biological pathways and inhibit key enzymes could lead to the development of new pharmaceuticals.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with receptors on cell surfaces, triggering signaling pathways that result in specific cellular responses.
Comparison with Similar Compounds
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-5-propylthiophene-3-carboxamide: This compound shares the benzodioxole and carboxamide groups but has a different heterocyclic ring, leading to distinct chemical and biological properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole ring and have shown potential in anticancer research.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c19-13-7-17-16(25-10-26-17)6-12(13)9-20-23-18(24)15-8-14(21-22-15)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,22)(H,23,24)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWZZZOUGSCRTL-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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